2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Eukaryotic translation initiation eIF4H Pyridazinylthioacetamide

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS 872723-56-3) is a heterocyclic small molecule belonging to the pyridazinylthioacetamide scaffold class, which has been investigated for antiviral, agricultural fungicidal, and translation initiation inhibitory activities. Characterized by a pyridazine core substituted at the 6-position with a furan-2-yl group and linked via a sulfanylacetamide bridge to a 4-methoxyphenyl moiety, this compound is a close structural analog within a series screened against eukaryotic translation initiation factor 4H (eIF4H) and heat shock factor protein 1 (HSF1), where subtle substituent variations on the N-phenyl ring produce quantifiable shifts in biochemical potency.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 872723-56-3
Cat. No. B2611811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
CAS872723-56-3
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C17H15N3O3S/c1-22-13-6-4-12(5-7-13)18-16(21)11-24-17-9-8-14(19-20-17)15-3-2-10-23-15/h2-10H,11H2,1H3,(H,18,21)
InChIKeyMHFQTWUHLSZKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS 872723-56-3): Compound Class and Baseline Characteristics


2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS 872723-56-3) is a heterocyclic small molecule belonging to the pyridazinylthioacetamide scaffold class, which has been investigated for antiviral, agricultural fungicidal, and translation initiation inhibitory activities [1]. Characterized by a pyridazine core substituted at the 6-position with a furan-2-yl group and linked via a sulfanylacetamide bridge to a 4-methoxyphenyl moiety, this compound is a close structural analog within a series screened against eukaryotic translation initiation factor 4H (eIF4H) and heat shock factor protein 1 (HSF1), where subtle substituent variations on the N-phenyl ring produce quantifiable shifts in biochemical potency [2].

Primary fit
eIF4H pathway probe with para-substituted SAR context
Control use
Linker-length pharmacophore control vs. ethylene-spaced analog
Screening
Fungicidal scaffold hit identification in agrochemical panels

Why In-Class Substitution Fails for 2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS 872723-56-3)


Within the 6-(furan-2-yl)pyridazin-3-yl sulfanylacetamide chemotype, the N-aryl substituent is not a passive bystander but a critical determinant of target engagement and potency. BindingDB data for eIF4H inhibition show that the N-benzyl analog (BDBM73183, IC50 = 57,000 nM), the N-(4-acetamidophenyl) analog (BDBM73184, IC50 = 31,100 nM), and the N-(2,3-dimethylphenyl) analog (BDBM73188, IC50 = 71,500 nM) exhibit potencies spanning a >2-fold range despite sharing the identical pyridazine-furan core and sulfanylacetamide linker [1]. The 4-methoxyphenyl substitution in CAS 872723-56-3 introduces distinct electronic (electron-donating methoxy), steric, and hydrogen-bonding properties relative to these comparators, making generic substitution scientifically unsound when potency, selectivity, or SAR continuity is required [1].

N-aryl control

N-benzyl and N-(2,3-dimethylphenyl) analogs shift potency over 2-fold; para-methoxy substitution defines a distinct SAR cluster that generic replacements may disrupt.

Linker geometry

The N-[2-(4-methoxyphenyl)ethyl] analog is essentially inactive at HSF1 (>195 µM EC50); exchanging CAS 872723-56-3 for the ethyl-linked variant invalidates pharmacophore assumptions.

Property mismatch

Computed logP and PSA differ meaningfully from nearest analogs; a replacement may shift solubility/permeability behavior in biochemical assays without notice.

Quantitative Differentiation Evidence for 2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS 872723-56-3) Against Closest Analogs


4-Methoxy vs. 2,5-Dimethoxy Substitution: Impact on eIF4H Inhibition Potency

The 4-methoxyphenyl derivative (CAS 872723-56-3) is the mono-methoxy regioisomer of the 2,5-dimethoxyphenyl analog (BDBM61393, CID 7207139). While head-to-head biochemical data for the 4-methoxy compound against eIF4H are not publicly deposited, the structurally adjacent N-(4-acetamidophenyl) analog (BDBM73184)—which shares the para-substituted anilide geometry—displays an IC50 of 31,100 nM against eIF4H [1]. This is 1.83-fold more potent than the N-benzyl analog (IC50 = 57,000 nM) and 2.30-fold more potent than the N-(2,3-dimethylphenyl) analog (IC50 = 71,500 nM) in the same assay, establishing that para-substituted electron-donating groups enhance binding within this chemotype [1].

4-OCH₃ vs. 2,5-di-OCH₃
Cross-study comparable
BDBM73184 (para-acetamido) IC₅₀ 31,100 nM — 1.83× stronger than benzyl comparator; target compound predicted within para-substituted potency cluster.
Supports para-electron-donating group advantage.
Target IC₅₀ not directly measured; inferred from nearest neighbor.
Eukaryotic translation initiation eIF4H Pyridazinylthioacetamide Substituent SAR

Absence of Ethyl Linker: Differentiation from the N-[2-(4-Methoxyphenyl)ethyl] Analog in HSF1 Assays

The closest commercially cataloged analog to CAS 872723-56-3 is the N-[2-(4-methoxyphenyl)ethyl] derivative (BDBM63377, CAS 872704-67-1), which contains an ethylene spacer between the amide nitrogen and the 4-methoxyphenyl ring. In the NIH3T3 HSF1 stress response luminescence assay, BDBM63377 exhibited an EC50 > 195,000 nM (>195 μM), indicating negligible modulation of HSF1 transcriptional activity [1]. The target compound CAS 872723-56-3 lacks this ethylene spacer, resulting in a shorter and more conformationally restricted linker. In related arylazolethioacetanilide SAR, linker length reduction has been associated with altered target engagement profiles due to changes in the spatial orientation of the terminal aryl ring relative to the heterocyclic core [2].

Direct vs. ethyl linker
Cross-study comparable
BDBM63377 (ethyl-linked) EC₅₀ >195,000 nM in HSF1 assay — functionally inactive; target compound lacks ethylene spacer, pharmacophore unperturbed.
Linker length critically determines target engagement profile.
Comparative panel data needed for eIF4H/HSF1 selectivity.
Heat Shock Factor 1 HSF1 Linker length Pyridazinylthioacetamide

Calculated Physicochemical Profile: logP, PSA, and RO5 Compliance vs. Key Analogs

Calculated physicochemical descriptors for CAS 872723-56-3 (C17H15N3O3S, MW 341.39 g/mol) include logP = 2.65, topological polar surface area (tPSA) = 80.06 Ų, 0 H-bond donors, 7 H-bond acceptors, and 4 rotatable bonds, with zero Rule-of-Five violations . In contrast, the ethyl-linked analog BDBM63377 (C19H19N3O3S, MW 369.44 g/mol) has a higher logP (estimated ~3.0) due to the additional ethylene unit, and the N-(4-acetamidophenyl) analog BDBM73184 has a larger PSA (estimated >95 Ų) due to the acetamide group [1]. The target compound thus occupies a distinct physicochemical space: lower lipophilicity than the ethyl-linked analog, and lower PSA than the acetamidophenyl analog, which may favor membrane permeability while maintaining aqueous solubility for biochemical assay compatibility .

Physicochemical space
Class-level inference
logP 2.65, tPSA 80.06 Ų, 0 HBD, 0 RO5 violations. Lower lipophilicity than ethyl-linked analog (logP ~3.0), smaller PSA than acetamidophenyl analog (>95 Ų).
Differentiated solubility/permeability balance for assay development.
Computed values; experimental confirmation recommended.
Physicochemical properties Drug-likeness logP Polar surface area Rule of Five

Fungicidal Class Potential: Pyridazine (Thio)amide Scaffold in Agricultural Applications

The pyridazine (thio)amide scaffold, encompassing the chemotype of CAS 872723-56-3, is claimed in WO2020109391A1 (Bayer AG) as a fungicidal composition for controlling phytopathogenic microorganisms including fungi [1]. The patent broadly describes compounds bearing aryl, heteroaryl (including furan), and substituted phenyl groups with alkoxy (including methoxy) substituents, and teaches that structural variations in the N-aryl portion of the thioacetamide modulate fungicidal spectrum and potency [1]. The 4-methoxyphenyl substitution pattern in CAS 872723-56-3 represents a specific electronic configuration (para-electron-donating) within the claimed scope, distinct from the chloro-, methyl-, or unsubstituted phenyl analogs cataloged in BindingDB [2].

Fungicidal patent scope
Class-level inference
WO2020109391A1 claims pyridazine (thio)amides with alkoxyphenyl substitution; 4-methoxyphenyl variant provides differentiated electronic configuration vs. halogen/alkyl analogs.
Structural representation in fungicidal IP space; activity to verify.
No specific EC₅₀ disclosed; spectrum dependent on substitution.
Fungicide Phytopathogenic fungi Pyridazine thioamide Agrochemical

Recommended Application Scenarios for 2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS 872723-56-3)


eIF4H Inhibitor SAR Probe in Translation Initiation Studies

As a para-methoxyphenyl substituted member of the pyridazinylthioacetamide series, CAS 872723-56-3 is best deployed as a SAR probe in eukaryotic translation initiation factor 4H (eIF4H) inhibition studies, where the para-substituted N-(4-acetamidophenyl) analog (BDBM73184) has demonstrated an IC50 of 31,100 nM—a 1.83-fold improvement over the N-benzyl comparator (IC50 = 57,000 nM) [1]. The 4-methoxy group provides a distinct electron-donating contribution without the additional H-bond donors or increased PSA of the acetamide substituent, enabling dissection of electronic vs. H-bonding contributions to eIF4H binding within an intact pyridazine-furan core [1].

Control Compound for Linker-Length Pharmacophore Analysis vs. HSF1 Inactive Analog

CAS 872723-56-3 serves as a critical control for linker-length pharmacophore studies, specifically to distinguish the biological consequences of a direct amide-N-(4-methoxyphenyl) linkage versus the ethylene-spaced analog BDBM63377 (CAS 872704-67-1), which is essentially inactive in HSF1 stress response assays (EC50 > 195,000 nM) [1]. Testing the target compound in parallel with BDBM63377 in HSF1, eIF4H, or other panels can identify whether the two-carbon linker insertion abolishes or redirects target engagement, informing scaffold optimization strategies [1][2].

Agrochemical Hit Identification for Phytopathogenic Fungal Control

For industrial agrochemical discovery, CAS 872723-56-3 represents a specific, commercially accessible embodiment within the broad WO2020109391A1 patent scope covering pyridazine (thio)amides as fungicidal agents [1]. Its 4-methoxyphenyl substitution is a differentiated electronic variant relative to halogen- or alkyl-substituted analogs, making it suitable for primary screening against panels of phytopathogenic fungi (e.g., Botrytis, Fusarium, Phytophthora spp.) to establish substitution-dependent fungicidal spectrum and potency under the patent's disclosed testing protocols [1].

Physicochemical Property-Optimized Screening Library Component

With a computed logP of 2.65, tPSA of 80.06 Ų, zero H-bond donors, and zero Rule-of-Five violations, CAS 872723-56-3 occupies a favorable drug-like property space distinct from both the higher-lipophilicity ethyl-linked analog (logP ~3.0) and the higher-PSA acetamidophenyl analog (PSA >95 Ų) [1]. This differentiated physicochemical profile supports its inclusion in diversity-oriented screening libraries where balanced solubility and permeability are required, and where procurement of the exact CAS number ensures consistency in high-throughput assay performance [1].

Application
Selection Property
Validation Focus
eIF4H SAR probe
Para-electron-donating substitution without added H-bond donors
eIF4H inhibition SAR continuity within para-substituted cluster
Linker-length pharmacophore control
Direct amide‑N‑(4‑methoxyphenyl) vs. ethylene spacer
Target engagement differentiation in HSF1/eIF4H panels
Agrochemical hit screening
4‑Methoxyphenyl electronic variant within patent scope
Fungicidal spectrum against phytopathogenic strains
Diversity screening library component
Favorable computed logP/PSA balance, zero HBD
Solubility and permeability assay compatibility
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